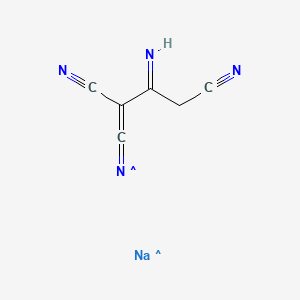![molecular formula C25H27N3O6 B569305 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin CAS No. 504413-76-7](/img/new.no-structure.jpg)
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin: is a synthetic derivative of camptothecin, a well-known alkaloid extracted from the Chinese tree Camptotheca acuminata
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin typically involves multiple steps, starting from camptothecin. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 10th position.
Dimethylaminomethylation: Addition of a dimethylaminomethyl group at the 9th position.
Ethoxylation: Introduction of an ethoxy group at the 5th position.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin is used as a model compound to study the behavior of camptothecin derivatives and their interactions with various chemical reagents.
Biology: Biologically, this compound is significant for its role in inhibiting topoisomerase I, making it a valuable tool in studying DNA replication and repair mechanisms.
Medicine: In medicine, the compound’s ability to inhibit topoisomerase I has led to its investigation as a potential anticancer agent. It is particularly studied for its efficacy against various types of cancer cells.
Industry: Industrially, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The primary mechanism of action of 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is essential for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Camptothecin: The parent compound from which 10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin is derived.
Topotecan: Another camptothecin derivative used clinically as an anticancer agent.
Irinotecan: A camptothecin derivative with a broader spectrum of activity against various cancers.
Uniqueness: this compound is unique due to its specific modifications, which enhance its solubility and potentially its efficacy as an anticancer agent. The presence of the dimethylaminomethyl and ethoxy groups distinguishes it from other camptothecin derivatives, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
504413-76-7 |
|---|---|
Molecular Formula |
C25H27N3O6 |
Molecular Weight |
465.506 |
InChI |
InChI=1S/C25H27N3O6/c1-5-25(32)17-10-19-21-14(9-13-15(11-27(3)4)20(29)8-7-18(13)26-21)23(33-6-2)28(19)22(30)16(17)12-34-24(25)31/h7-10,23,29,32H,5-6,11-12H2,1-4H3/t23?,25-/m0/s1 |
InChI Key |
KQWVOLZADNLIFA-YNMFNDETSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)OCC)O |
Synonyms |
(4S)-10-[(Dimethylamino)methyl]-12-ethoxy-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)



![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)




![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)
